1-(3,4-Difluorobenzoyl)azetidine
Overview
Description
1-(3,4-Difluorobenzoyl)azetidine, commonly referred to as DFA, is an organic compound consisting of a benzoyl group and a difluorobenzene ring attached to an azetidine ring. It is a colorless solid that is soluble in organic solvents. It has been used in the synthesis of various organic compounds and is a useful intermediate in organic synthesis.
Scientific Research Applications
DFA has been used extensively in the synthesis of various organic compounds, such as 1,2-diphenyl-1-azetidine, 1,2-difluorobenzoyl-1-azetidine, and 1,2-difluorobenzoyl-2-azetidine. It has also been used in the synthesis of amino acids, peptides, and nucleosides. In addition, DFA has been used in the synthesis of various pharmaceuticals, such as the anti-HIV drug efavirenz.
Mechanism Of Action
DFA is an intermediate in organic synthesis and is used to form various organic compounds. It is believed that the reaction of DFA with an alcohol in the presence of a strong base results in the formation of a difluorobenzoyl ester. This ester is then further reacted with a nucleophile, such as an amine or an alcohol, to form the desired product.
Biochemical And Physiological Effects
The effects of DFA on biochemical and physiological processes have not been extensively studied. However, it is believed that DFA may have some effect on the metabolism of certain compounds, such as amino acids and peptides. In addition, DFA may have some effect on the metabolism of certain drugs, such as efavirenz.
Advantages And Limitations For Lab Experiments
The advantages of using DFA in organic synthesis include its high reactivity, low cost, and low toxicity. It is also relatively easy to handle and store. However, DFA is a relatively unstable compound and may decompose if exposed to heat or light. In addition, DFA may react with certain compounds, such as amines and alcohols, to form unwanted byproducts.
Future Directions
Future research on DFA should focus on exploring its potential applications in pharmaceutical synthesis and drug delivery. In addition, further research should be conducted to better understand the biochemical and physiological effects of DFA. Finally, more research should be conducted to develop more efficient and cost-effective methods for synthesizing DFA.
properties
IUPAC Name |
azetidin-1-yl-(3,4-difluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-8-3-2-7(6-9(8)12)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXIOUFIIIWMMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorobenzoyl)azetidine |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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